(S)-2-((4-Fluorophenoxy)methyl)piperazine
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Overview
Description
(S)-2-((4-Fluorophenoxy)methyl)piperazine is a chemical compound that features a piperazine ring substituted with a fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-Fluorophenoxy)methyl)piperazine typically involves the reaction of (S)-piperazine with 4-fluorophenol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((4-Fluorophenoxy)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
(S)-2-((4-Fluorophenoxy)methyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-((4-Fluorophenoxy)methyl)piperazine involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The piperazine ring can also contribute to the compound’s overall pharmacokinetic properties, such as its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Fluorophenoxy)methyl)piperidine
- 4-((4-Fluorophenoxy)phenyl)methylamine
- 4-((4-Fluorophenoxy)ethyl)piperazine
Uniqueness
(S)-2-((4-Fluorophenoxy)methyl)piperazine is unique due to its specific substitution pattern and stereochemistry. The presence of the fluorophenoxy group imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its stereochemistry can also influence its interaction with biological targets, potentially leading to different pharmacological effects compared to its analogs.
Properties
Molecular Formula |
C11H15FN2O |
---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
(2S)-2-[(4-fluorophenoxy)methyl]piperazine |
InChI |
InChI=1S/C11H15FN2O/c12-9-1-3-11(4-2-9)15-8-10-7-13-5-6-14-10/h1-4,10,13-14H,5-8H2/t10-/m0/s1 |
InChI Key |
POAUMNOKVCARFY-JTQLQIEISA-N |
Isomeric SMILES |
C1CN[C@@H](CN1)COC2=CC=C(C=C2)F |
Canonical SMILES |
C1CNC(CN1)COC2=CC=C(C=C2)F |
Origin of Product |
United States |
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